molecular formula C8H11ClF2N2O B8036640 4-chloro-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole

4-chloro-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B8036640
M. Wt: 224.63 g/mol
InChI Key: SORRBOTWAHFTPO-UHFFFAOYSA-N
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Description

4-chloro-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with chloro, difluoromethyl, and propoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazole with difluoromethylating agents and propoxymethylating agents in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The chloro, difluoromethyl, and propoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

4-chloro-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(difluoromethyl)-2-ethylbenzene
  • 4-chloro-1-(difluoromethyl)-2-fluorobenzene

Uniqueness

4-chloro-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-1-(difluoromethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2N2O/c1-2-3-14-5-7-6(9)4-13(12-7)8(10)11/h4,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORRBOTWAHFTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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